molecular formula C12H18N2O2 B2952842 (E)-N'-(furan-2-ylmethylene)heptanehydrazide CAS No. 330672-96-3

(E)-N'-(furan-2-ylmethylene)heptanehydrazide

Cat. No. B2952842
CAS RN: 330672-96-3
M. Wt: 222.288
InChI Key: WWZAJGFIOZFVLA-JLHYYAGUSA-N
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Description

“(E)-N’-(furan-2-ylmethylene)heptanehydrazide” is a chemical compound that belongs to the class of organic compounds known as furans . Furan is a heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms .


Synthesis Analysis

The synthesis of furan derivatives has been an important research area in organic chemistry . Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules .


Chemical Reactions Analysis

Furan has a very pronounced tendency to lose its aromaticity. For example, even nitration with the mild reagent acetyl nitrate leads to a 2,5-addition product and you actually need to add a second reagent (pyridine) to eliminate AcOH and rearomatise .


Physical And Chemical Properties Analysis

Furan is a colorless, inflammable, volatile, liquid with a boiling point of 31-32°C .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on synthesizing and characterizing furan derivatives due to their potential in various applications. For instance, the synthesis of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide demonstrated its crystalline structure, which was elucidated using X-ray crystallography. This structural analysis is crucial for understanding the compound's reactivity and potential applications in materials science and catalysis (Datta, Vittalacharya, & Gudennavar, 2014).

Catalysis and Chemical Transformations

Furan derivatives are explored for their roles in catalysis and chemical transformations. The study on solvent-tuned hydrophobicity for faujasite-catalyzed cycloaddition of biomass-derived dimethylfuran highlights the use of furan derivatives in enhancing catalytic reactions for sustainable chemical synthesis. Such research indicates the potential of furan derivatives in green chemistry and the development of renewable chemicals (Xiong, Sandler, Vlachos, & Dauenhauer, 2014).

Material Science and Nonlinear Optical (NLO) Properties

The synthesis and characterization of furan-2-carbohydrazide derivatives have revealed significant nonlinear optical (NLO) properties. Single crystals of (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate, for example, showed promising NLO characteristics, which could be beneficial for optical and photonic applications. This area of research opens up possibilities for furan derivatives in the development of new materials for optical technologies (Meenatchi, Agilandeshwari, & Meenakshisundaram, 2015).

Mechanism of Action

The key cyclisation step involves the attack of an enol oxygen onto a protonated carbonyl group. So, in this reaction, the fragmentation step should be the reverse: the ejection of an enol oxygen from a (hemi)acetal .

Future Directions

The development of efficient methods for the preparation of furan derivatives has been an important research area in organic chemistry . In the future, more research can be done to explore the annulation of alkynes and other unsaturated compounds .

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-5-8-12(15)14-13-10-11-7-6-9-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,14,15)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAJGFIOZFVLA-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(furan-2-ylmethylene)heptanehydrazide

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